Chromatographic Resolution: Calcitriol Impurity C (as Pre-Calcitriol Adduct) vs. Calcitriol — USP System Suitability Specification
In the USP 2025 monograph for Calcitriol, the relative retention time (RRT) for pre-calcitriol (the immediate precursor of Impurity C) is specified as 0.9 relative to calcitriol (RRT = 1.0). The system suitability requirement mandates a resolution (Rs) of not less than 3.5 between the pre-calcitriol and calcitriol peaks [1]. This quantitative resolution specification is critical because Calcitriol Impurity C is synthesized as the PTAD adduct of pre-calcitriol, and its chromatographic behavior under these validated conditions serves as a benchmark for impurity identification and quantitation. The resolution requirement of ≥3.5 is a stringent threshold that ensures baseline separation, a prerequisite for accurate integration of impurity peaks in pharmaceutical quality control.
| Evidence Dimension | Chromatographic Resolution (Rs) |
|---|---|
| Target Compound Data | Pre-calcitriol RRT = 0.9 |
| Comparator Or Baseline | Calcitriol RRT = 1.0 |
| Quantified Difference | Resolution (Rs) ≥ 3.5 between pre-calcitriol and calcitriol peaks |
| Conditions | USP 2025 monograph; LC-UV 230 nm; column: 4.6 mm × 25 cm, 5 µm L7 packing; mobile phase: acetonitrile:buffer (55:45); column temperature: 40°C; flow rate: 1 mL/min |
Why This Matters
This resolution specification is a pharmacopeial system suitability requirement that directly impacts the reliability of impurity quantitation and method transferability in quality control laboratories.
- [1] United States Pharmacopeia (USP). Calcitriol Monograph, USP 2025. Section: Assay — Chromatographic System Suitability. View Source
